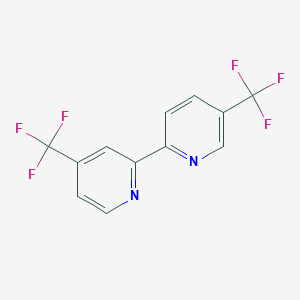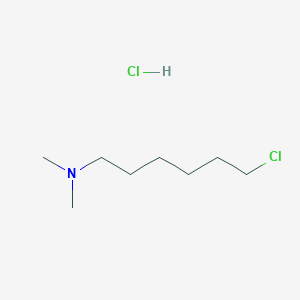
4,4'-Di(trifluoromethyl)-2,2'-bipyridyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5’-Bis(trifluoromethyl)-2,2’-bipyridine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine core. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties, which make it a valuable ligand in coordination chemistry and a potential candidate for various applications in materials science and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bis(trifluoromethyl)-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bipyridine, which serves as the core structure.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a series of reactions involving trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions and in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reactions.
Industrial Production Methods
While specific industrial production methods for 4,5’-Bis(trifluoromethyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
4,5’-Bis(trifluoromethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Coordination Reactions: As a ligand, it can form coordination complexes with transition metals, which are useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Coordination Complex Formation: Transition metal salts such as palladium chloride or platinum chloride are used, and the reactions are conducted under inert atmosphere conditions to prevent oxidation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted bipyridine derivatives can be obtained.
Coordination Complexes: The formation of metal-bipyridine complexes, which have applications in catalysis and materials science.
科学研究应用
4,5’-Bis(trifluoromethyl)-2,2’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and pharmaceuticals.
Industry: Its coordination complexes are explored for use in industrial catalysis processes, including polymerization and hydrogenation reactions.
作用机制
The mechanism by which 4,5’-Bis(trifluoromethyl)-2,2’-bipyridine exerts its effects is primarily through its role as a ligand in coordination chemistry. The trifluoromethyl groups enhance the electron-withdrawing properties of the bipyridine core, making it an effective ligand for stabilizing transition metal complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: The parent compound without the trifluoromethyl groups.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A similar compound with trifluoromethyl groups at different positions.
6,6’-Bis(trifluoromethyl)-2,2’-bipyridine: Another variant with trifluoromethyl groups at the 6,6’ positions.
Uniqueness
4,5’-Bis(trifluoromethyl)-2,2’-bipyridine is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its electronic properties and reactivity. This positioning enhances its ability to form stable coordination complexes with transition metals, making it particularly valuable in catalysis and materials science applications.
属性
分子式 |
C12H6F6N2 |
|---|---|
分子量 |
292.18 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-3-4-19-10(5-7)9-2-1-8(6-20-9)12(16,17)18/h1-6H |
InChI 键 |
CAACAJYVMHQNDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)









![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
